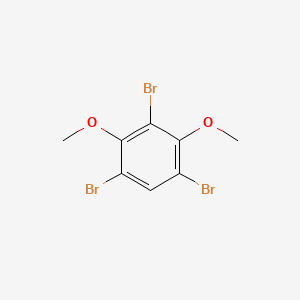

1,3,5-Tribromo-2,4-dimethoxybenzene

Description

1,3,5-Tribromo-2,4-dimethoxybenzene is a brominated aromatic compound featuring three bromine atoms at the 1, 3, and 5 positions and two methoxy groups at the 2 and 4 positions.

Properties

IUPAC Name |

1,3,5-tribromo-2,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3O2/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFRKBCSVYYWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Br)Br)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tribromo-2,4-dimethoxybenzene can be synthesized through several methods. One common method involves the bromination of 2,4-dimethoxyaniline followed by diazotization and Sandmeyer reaction to introduce the bromine atoms at the desired positions . Another method involves the direct bromination of 2,4-dimethoxytoluene using bromine in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of 1,3,5-tribromo-2,4-dimethoxybenzene typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. .

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

Organic Synthesis

1,3,5-Tribromo-2,4-dimethoxybenzene is utilized as a precursor in the synthesis of various organic compounds:

- Dendrimers : It serves as a building block for dendritic polymers which have applications in drug delivery and nanotechnology.

- Functionalized Aromatic Compounds : The compound can be transformed into other functionalized aromatic systems through nucleophilic substitution reactions.

Material Science

The compound's unique structure allows it to be incorporated into advanced materials:

- Polymeric Materials : It can be used to create polymeric materials with enhanced thermal stability and flame retardancy due to the presence of bromine.

- Liquid Crystals : The compound has potential applications in the development of liquid crystal displays (LCDs) due to its ability to modulate molecular alignment.

Medicinal Chemistry

Research indicates that brominated compounds often exhibit biological activity:

- Anticancer Agents : There are studies suggesting that derivatives of 1,3,5-tribromo compounds may possess anticancer properties.

- Antimicrobial Activity : Some brominated aromatic compounds have shown effectiveness against various pathogens.

Case Study 1: Synthesis of Dendrimers

A study demonstrated the use of 1,3,5-Tribromo-2,4-dimethoxybenzene as a core structure for dendrimer synthesis. The resulting dendrimers exhibited enhanced solubility and functionality which could be leveraged for targeted drug delivery systems.

Case Study 2: Flame Retardant Polymers

Research conducted on polymer composites incorporating 1,3,5-Tribromo-2,4-dimethoxybenzene showed significant improvements in flame retardancy compared to non-brominated counterparts. The study highlighted the compound's potential in developing safer materials for construction and textiles.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Dendrimers and functionalized compounds | Versatile building block |

| Material Science | Polymeric materials and liquid crystals | Enhanced thermal stability |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Potential therapeutic effects |

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4-dimethoxybenzene involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Key Observations:

- Crystallization Behavior : Unlike 1,3,5-Trimethoxybenzene, which forms hydrogen-bonded frameworks with trimesic acid , brominated derivatives may exhibit steric hindrance, reducing crystallinity.

Research Findings and Challenges

- Crystal Engineering : Co-crystallization of methoxybenzenes with trimesic acid produces diverse architectures (e.g., 6-membered cyclic or 3D networks) . Brominated analogs may disrupt such networks due to steric bulk.

- Synthetic Limitations : Bromine’s electron-withdrawing nature can deactivate aromatic rings, complicating further functionalization .

Biological Activity

1,3,5-Tribromo-2,4-dimethoxybenzene (TBDM) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential applications in medicinal chemistry.

1,3,5-Tribromo-2,4-dimethoxybenzene has the following chemical properties:

- Molecular Formula : C9H8Br3O2

- Molecular Weight : 368.87 g/mol

- CAS Number : 25676-73-7

The compound is characterized by three bromine atoms and two methoxy groups attached to a benzene ring, which may influence its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that TBDM exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. TBDM's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

Enzyme Inhibition

TBDM has been studied for its inhibitory effects on specific enzymes. For example, brominated compounds similar to TBDM have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing type 2 diabetes by reducing glucose absorption .

Table 1: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| TBDM | α-Glucosidase | 0.116 |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | 0.098 |

Anticancer Activity

TBDM and its derivatives have been reported to exhibit anticancer properties. Studies have shown that brominated compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial efficacy of TBDM has also been investigated. Brominated compounds are known for their antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of TBDM using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that TBDM effectively reduced DPPH radicals in a concentration-dependent manner, demonstrating its potential as a natural antioxidant.

Study 2: Enzyme Inhibition Mechanism

In another study focused on α-glucosidase inhibition, researchers used fluorescence spectroscopy to investigate the interaction between TBDM and the enzyme. The findings suggested that TBDM binds to the active site of α-glucosidase, leading to a decrease in enzymatic activity through competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.